molecular formula C4H3F5O4S B1417960 Propanoic acid, 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)-, methyl ester CAS No. 663-78-5

Propanoic acid, 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)-, methyl ester

Cat. No. B1417960
CAS RN: 663-78-5
M. Wt: 242.12 g/mol
InChI Key: KSERMEXIFUORJL-UHFFFAOYSA-N
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Description

Propanoic acid, 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)-, methyl ester is a chemical compound . It is also known as (S)-methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Fluorine-containing β-sultones such as tetrafluoro-1,2-ethanesultone and hexafluoro-2,1-propanesultone react with ethylene oxide, leading to the preparation of difluorosulfoacetic acid bis-2-fluoroethyl ester, 2-fluoroethyl difluoro(fluorosulfonyl)acetate, and 2-fluoroethyl tetrafluoro-2-(fluorosulfonyl)propionate (Sokol'skii, Belaventsev, & Knunyants, 1970).

  • Perfluoroalkyl Substances (PFASs) in River/Estuary Systems : A study detected fluorinated alternatives, such as HFPO-DA, in surface waters of Germany and China, highlighting the global distribution and environmental presence of these compounds (Heydebreck, Tang, Xie, & Ebinghaus, 2015).

  • Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid Ester Fluorocarbon Surfactants were synthesized from 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropyloxy)-propoxy)-propionic acid fluoride, exhibiting low surface tension and reducing the surface tensions of organic solvents significantly (Han, Zhang, Li, & Li, 2009).

Environmental Impact and Toxicology

  • Aquatic Hazard, Bioaccumulation, and Risk Assessment : Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, or GenX, showed low concern for aquatic hazard and bioconcentration in aquatic organisms, suggesting its environmental behavior is different from its long-chain predecessors (Hoke, Ferrell, Sloman, Buck, & Buxton, 2016).

Analytical and Material Science Applications

  • Aryl Tetraflates Synthesis and Applications : An improved synthetic route to 1,1,2,2-tetrafluoroethanesulfonic acid (TFESA) was developed, leading to the synthesis of aryl tetraflates that can be used in palladium-catalyzed coupling reactions, showcasing the versatility of fluorinated compounds in material science (Rostovtsev, Bryman, Junk, Harmer, & Carcani, 2008).

properties

IUPAC Name

methyl 2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5O4S/c1-13-2(10)3(5,4(6,7)8)14(9,11)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERMEXIFUORJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660487
Record name Methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoate

CAS RN

663-78-5
Record name Methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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